3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine
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Overview
Description
3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that combines the structural features of indole, thieno, and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of indole derivatives with thieno[3,2-c]pyridine intermediates under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs.
Scientific Research Applications
3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and indole-3-acetic acid.
Thieno[3,2-c]pyridine Derivatives: Compounds with similar thieno and pyridine ring structures.
Uniqueness
3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine is unique due to its combined structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
832697-53-7 |
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Molecular Formula |
C15H11N3S |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
3-(1H-indol-5-yl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C15H11N3S/c16-15-14-11(8-19-13(14)4-6-18-15)9-1-2-12-10(7-9)3-5-17-12/h1-8,17H,(H2,16,18) |
InChI Key |
RUVZNZRPMMDXST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=CSC4=C3C(=NC=C4)N |
Origin of Product |
United States |
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